1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-(Ethylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure
Mechanism of Action
- Extracellular Polysaccharide (EPS) Inhibition : At a concentration of 20 μg/mL, it inhibits EPS production by Xoo, contributing to its antibacterial effect .
- The compound affects various pathways related to plant defense and bacterial growth. These include pathways associated with reactive oxygen species (ROS) scavenging, cell wall integrity, and gene expression (e.g., gumB, gumG, gumM, and xanA) .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors One common method involves the reaction of isobenzofuran derivatives with piperidine derivatives under controlled conditionsThe reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification process typically involves recrystallization or chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1’-(Ethylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1’-(Ethylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
1-(Ethylsulfonyl)piperidine: Shares the ethylsulfonyl group but lacks the spiro structure.
Spiro[isobenzofuran-1,4’-piperidin]-3-one: Lacks the ethylsulfonyl group but has a similar spiro structure.
Uniqueness: 1’-(Ethylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to the combination of the ethylsulfonyl group and the spiro structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
1'-ethylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-20(17,18)15-9-7-14(8-10-15)12-6-4-3-5-11(12)13(16)19-14/h3-6H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDWUBPINDUKNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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